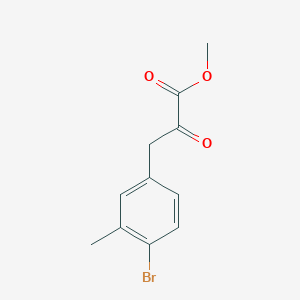

Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate

Description

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H11BrO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

KJJAUQNWUFZUFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Esterification Route

One common method to prepare Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate starts from 4-bromo-3-methylphenylacetic acid. The acid undergoes esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion of the acid to the methyl ester.

- Reaction: 4-bromo-3-methylphenylacetic acid + methanol → Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate (intermediate) → this compound (via oxidation)

- Catalyst: Sulfuric acid

- Conditions: Reflux, typically several hours

- Purification: Distillation or crystallization to isolate the ester

Oxidation to Ketone

The hydroxy group in the intermediate methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate is oxidized to a carbonyl group to yield the target compound, this compound.

- Oxidizing agents: Potassium permanganate or chromium trioxide

- Solvent: Acidic medium (e.g., dilute sulfuric acid)

- Temperature: Controlled to prevent over-oxidation

- Outcome: Conversion of hydroxy to oxo group with high selectivity

Industrial Production Methods

For large-scale synthesis, continuous flow reactors are employed to enhance control over reaction parameters and improve yield and purity. Automated systems facilitate precise temperature control, reagent mixing, and reaction time management.

- Advantages: Higher yield, reproducibility, and safety

- Purification techniques: Advanced distillation and crystallization methods ensure high purity of the final product

- Scale: Suitable for kilogram to ton-scale production

Alternative Synthesis via Malonic Acid Derivative Alkylation (Patent US4736056A)

An alternative and efficient method for preparing malonic acid derivatives, including this compound, involves alkylation reactions between malonic acid derivative compounds and alkylating agents under controlled conditions.

Reaction Scheme

-

- Malonic acid derivative compound of formula (ii) (e.g., 4-bromo-3-methylphenyl-substituted malonic acid derivative)

- Alkylating agent of formula (iii) (e.g., 1,2-dibromoethane or similar halogenated alkyl compounds)

-

- Alkali metal carbonates (potassium carbonate, sodium carbonate, cesium carbonate)

- Other bases like sodium hydride, potassium hydroxide, tertiary amines may also be used

-

- Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, N-methyl pyrrolidinone

- Other solvents like acetonitrile, tetrahydrofuran, acetone can be used depending on reaction specifics

-

- Temperature range: 20°C to 75°C (preferably 25°C to 50°C)

- Reaction time: 2 to 12 hours depending on mixing efficiency and base particle size

- Pressure: Atmospheric or autogenous pressure

Process Highlights

- The molar ratio of malonic acid derivative to alkylating agent ranges from 0.25:1 to 1.5:1, with slight excess alkylating agent to ensure complete reaction.

- Small particle size of the base (10 to 1000 microns) accelerates the reaction.

- Phase transfer catalysis can be employed for liquid-liquid systems to enhance reaction rates.

- Yields typically exceed 70%, with product purity over 90%.

Detailed Research Findings and Notes

- The esterification followed by oxidation method is classical and widely used in academic and small-scale industrial settings due to the availability of starting materials and straightforward reaction steps.

- The alkylation method described in patent US4736056A offers a more versatile and efficient approach for malonic acid derivatives, including compounds with ortho-substituted aromatic rings like the 4-bromo-3-methylphenyl group. The ortho substitution is critical to avoid side reactions such as N-alkylation leading to byproducts.

- Reaction parameters such as solvent choice, base particle size, and temperature have significant effects on reaction rate and yield. Polar aprotic solvents and finely powdered bases accelerate the alkylation process.

- The patent emphasizes that reaction times can be shortened with efficient mixing and small base particle size, which is beneficial for industrial throughput.

- The presence of bromine in the aromatic ring allows for further functionalization via nucleophilic substitution, expanding the compound's utility in synthetic chemistry.

- Both methods require careful control of reaction conditions to prevent over-oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Formation of substituted derivatives like 3-(4-azido-3-methylphenyl)-2-oxopropanoate.

Reduction: Formation of 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate.

Oxidation: Formation of 3-(4-bromo-3-carboxyphenyl)-2-oxopropanoate.

Scientific Research Applications

Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs targeting specific pathways in disease treatment.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(4-bromophenyl)-2-oxopropanoate

- Structure : Lacks the 3-methyl group on the phenyl ring.

- Synthesis: Prepared via acid-catalyzed hydrolysis of 2-acetamido-3-(4-bromophenyl)propanoic acid in ethanol, yielding a crude intermediate used directly in subsequent reactions .

Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

- Structure: Features a fluorine (F) at position 4 and a nitro (NO₂) group at position 2.

- Properties : The electron-withdrawing nitro and fluorine substituents increase the electrophilicity of the carbonyl group, facilitating reactions such as Michael additions or condensations. This contrasts with the mixed electronic effects (Br and CH₃) in the target compound .

Methyl 3-(5-bromo-2,4-dimethoxyphenyl)-3-oxopropanoate

Variations in the Ester Group

Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a)

- Structure : Ethyl ester with a 3-nitropyridin-4-yl substituent.

- Applications : Used in the synthesis of nitrogen-containing heterocycles. The ethyl group may improve lipophilicity compared to methyl esters, influencing pharmacokinetic properties in drug candidates .

Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf)

- Structure : Combines a cyclopropyl group and a 3-methylbenzyl substituent.

Functional Group Modifications

Methyl 3-(1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilano-2-yl)propanoate (4w)

- Structure : Includes a bulky trisilane group.

- Properties : The silicon-based substituent increases steric bulk and may enhance thermal stability, making it suitable for materials science applications. This contrasts with the simpler aromatic substituents in the target compound .

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

- Structure: Integrates a sulfanyl-quinazolinone moiety.

Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

Key Research Findings

- Electronic Effects : The 4-bromo-3-methylphenyl group balances electron-withdrawing (Br) and donating (CH₃) effects, enabling diverse reactivity in nucleophilic and electrophilic reactions .

- Steric Considerations : Bulky substituents (e.g., trisilane in 4w) reduce reaction rates but improve thermal stability, whereas smaller groups (e.g., F in 4-fluoro analogs) enhance electrophilicity .

- Pharmacological Potential: Compounds with heterocyclic extensions (e.g., quinazolinone in ) show enhanced bioactivity compared to simpler β-keto esters.

Biological Activity

Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atom : Enhances lipophilicity and may influence biological interactions.

- Oxopropanoate Group : Plays a crucial role in reactivity and biological activity.

The compound's molecular formula is , with a molecular weight of approximately 287.13 g/mol.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity is particularly relevant for conditions such as arthritis and inflammatory bowel disease.

Enzyme Inhibition

This compound acts as a biochemical probe to study enzyme-substrate interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Binding : The bromine atom and oxo group facilitate binding to the active sites of enzymes, leading to inhibition.

- Cell Signaling Modulation : The compound may interfere with signaling pathways by modulating receptor activities, impacting cellular responses.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

Study 2: Anti-inflammatory Effects

A study published in Phytotherapy Research investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Administration resulted in a significant reduction in paw swelling and levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.

| Treatment Group | Paw Swelling Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | - | TNF-alpha: 150 |

| Treatment | 60 | TNF-alpha: 60 |

Q & A

Basic: What are the common synthetic routes for Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Claisen condensation between methyl acetoacetate and 4-bromo-3-methylbenzaldehyde, followed by esterification. Key optimization strategies include:

- Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid under reflux conditions to enhance esterification efficiency .

- Temperature control : Maintaining 60–80°C to minimize side reactions (e.g., decarboxylation) .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Answer:

- NMR spectroscopy :

- IR spectroscopy : Strong absorption at ~1710 cm⁻¹ (C=O stretching) .

- X-ray crystallography : SHELX-refined structures resolve bromine and methyl substituent positions. ORTEP visualizes anisotropic displacement ellipsoids .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 52% vs. 64%)?

Answer:

Discrepancies arise from variations in:

- Reaction scale : Smaller scales (<1 mmol) often report lower yields due to handling losses .

- Catalyst loading : Excess acid catalysts (>10 mol%) may promote side reactions .

- Workup protocols : Incomplete extraction or inadequate drying reduces isolated yields.

Methodological approach : - Use Design of Experiments (DoE) to statistically assess parameter interactions (e.g., temperature vs. catalyst).

- Validate purity via HPLC-MS to distinguish between low conversion and purification inefficiency .

Advanced: What factors influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Electronic effects : The bromine atom’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack .

- Steric hindrance : The 3-methyl group on the phenyl ring may slow reactions with bulky nucleophiles (e.g., tertiary amines) .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states, accelerating substitution kinetics .

Experimental design : - Conduct kinetic studies under varied solvents and temperatures.

- Monitor progress via in situ FTIR to track carbonyl group consumption .

Advanced: How can hydrogen bonding and crystal packing be analyzed for this compound?

Answer:

- X-ray diffraction : Refine data using SHELXL to identify intermolecular interactions (e.g., C–H···O bonds) .

- Graph set analysis : Use WinGX to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and correlate with thermal stability .

- Thermogravimetric analysis (TGA) : Link packing density (from crystallographic data) to decomposition temperatures .

Advanced: How does the bromine substituent affect biological activity compared to chloro or fluoro analogs?

Answer:

- Electrophilicity : Bromine’s polarizability increases electrophilic character, potentially enhancing binding to nucleophilic enzyme sites (e.g., cysteine proteases) .

- Metabolic stability : Brominated analogs exhibit longer half-lives in vitro compared to fluoro derivatives due to slower oxidative metabolism .

Methodology : - Docking simulations : Compare binding affinities using PDB structures of target enzymes.

- In vitro assays : Measure IC₅₀ values against halogen-sensitive biological targets (e.g., kinases) .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to modulate nucleation rates .

- Seeding : Introduce microcrystals from analogous compounds (e.g., methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate) to induce growth .

- Temperature ramping : Gradual cooling (0.5°C/hr) reduces lattice defects .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the bromophenyl group .

- Moisture control : Desiccate to avoid hydrolysis of the ester moiety .

- Temperature : Long-term storage at –20°C in inert atmosphere (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.